3,5-Dinitrosalicylic acid

Catalog No.
S516013
CAS No.
609-99-4
M.F
C7H4N2O7
M. Wt
228.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dinitrosalicylic acid

3,5-Dinitrosalicylic acid (DNSA) eliminates toxic multi-step sugar assays. Single-reagent, stoichiometric reduction of free hemiacetal groups yields 3-amino-5-nitrosalicylic acid (λmax 540 nm) for selective reducing sugar quantification.

  • Replaces Nelson-Somogyi (arsenomolybdate) & phenol-sulfuric methods.
  • High-throughput compatible; no glycosidic hydrolysis.
  • Dual-use: bidentate ligand for MOFs.

≥98% purity, ambient shipped.

CAS Number

609-99-4

Product Name

3,5-Dinitrosalicylic acid

IUPAC Name

2-hydroxy-3,5-dinitrobenzoic acid

Molecular Formula

C7H4N2O7

Molecular Weight

228.12 g/mol

InChI

InChI=1S/C7H4N2O7/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16/h1-2,10H,(H,11,12)

InChI Key

LWFUFLREGJMOIZ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

3,5-dinitrosalicylic acid, 3,5-dinitrosalicylic acid, dilithium salt, 3,5-dinitrosalicylic acid, dipotassium salt, 3,5-dinitrosalicylic acid, monocesium salt, 3,5-dinitrosalicylic acid, monolithium salt, 3,5-dinitrosalicylic acid, monopotassium salt, 3,5-dinitrosalicylic acid, monorubidium salt, 3,5-dinitrosalicylic acid, monosodium salt

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 3,5-Dinitrosalicylic acid is 228.0019 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 181. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of monohydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

25 g, 50 g, 100 g

3,5-Dinitrosalicylic acid (CAS 609-99-4) is a highly specialized aromatic compound primarily procured as a colorimetric redox reagent for the quantification of reducing sugars and as a bidentate ligand in coordination chemistry. Structurally characterized by a salicylic acid core substituted with two electron-withdrawing nitro groups at the 3- and 5-positions, DNSA exhibits a significantly lowered pKa compared to its non-nitrated analogs. In alkaline analytical applications, the compound undergoes a specific stoichiometric reduction by free carbonyl groups to form 3-amino-5-nitrosalicylic acid, which absorbs strongly at 540 nm. This unique redox behavior makes DNSA the industry-standard reagent for monitoring biomass saccharification, fermentation processes, and carbohydrase activity, offering a robust, single-reagent alternative to multi-step heavy-metal assays [1].

Research Fit

Workflow Colorimetric reducing sugar assay Visible-region absorbance readout
Sample types Biomass hydrolysates, fermentation broths, enzyme mixtures Compatible with polysaccharide and oligosaccharide substrates
Protocol maturity Long-established, widely cited method Standardized DNS reagent protocols available

Substituting 3,5-dinitrosalicylic acid with alternative carbohydrate assay reagents or structurally related aromatic acids leads to fundamental failures in assay specificity and complexation behavior. In analytical workflows, replacing DNSA with the phenol-sulfuric acid method abolishes selectivity, as the latter hydrolyzes and measures all glycosidic bonds (total carbohydrates) rather than specifically quantifying the free hemiacetal groups of reducing sugars generated during enzymatic digestion[2]. Conversely, substituting DNSA with the Nelson-Somogyi method introduces toxic arsenomolybdate and unstable copper reagents, drastically reducing high-throughput scalability [1]. In synthetic applications, utilizing mono-nitrated analogs or unsubstituted salicylic acid fails to replicate DNSA's distinct hydrogen-bonding networks and lower pKa, which are critical for forming stable, specific metal-organic frameworks and proton-transfer compounds.

Substitution Risk

!
Chain-length-dependent over-oxidation – DNS response varies with oligosaccharide size, unlike copper-based methods that give equimolar reducing-end response. Direct substitution without method revalidation may shift activity values.
!
Systematically higher enzyme activity values – DNS-derived xylanase/cellulase activities are consistently greater than Nelson-Somogyi or BCA values. Comparisons across assay types require careful interpretation.
!
Protocol sensitivity and interference differences – DNS sensitivity, color development time, and substrate interference differ markedly from alternative reagents. Interchanging protocols without re-optimization may compromise reproducibility.

Reducing Sugar Selectivity in Hydrolysis Monitoring

In the monitoring of polysaccharide hydrolysis, 3,5-dinitrosalicylic acid provides absolute selectivity for released reducing sugars by reacting exclusively with free carbonyl groups to form a 540 nm-absorbing chromophore. A comparative analytical framework demonstrates that while the phenol-sulfuric acid method yields a total carbohydrate concentration by hydrolyzing all present glycosidic bonds (yielding indistinguishable signals for both the cellulose substrate and glucose product), the DNSA method selectively quantifies only the liberated glucose or cellobiose[REFS-1, REFS-2]. This allows for the direct calculation of enzymatic activity without background interference from the unreacted polymeric substrate.

Evidence DimensionTarget Analyte Specificity
Target Compound DataQuantifies only free hemiacetal/carbonyl groups (reducing sugars)
Comparator Or BaselinePhenol-Sulfuric Acid: Quantifies total carbohydrates (hydrolyzes polymers)
Quantified DifferenceDNSA provides 100% selectivity for hydrolysis products over polymeric substrates
ConditionsEnzymatic saccharification monitoring (e.g., cellulase on carboxymethylcellulose)

Crucial for accurately measuring enzyme kinetics and biomass conversion efficiency where the substrate itself is a carbohydrate.

Xylanase activity overestimation
Head-to-head
DNS yields substantially higher activity values than Nelson-Somogyi; NS gives equimolar color across xylose–xylotetraose
Supports relative activity comparison only within a standardized DNS protocol
Overestimation magnitude varies with substrate degree of polymerization

Reagent Stability and High-Throughput Processing

For industrial quality control and high-throughput screening, the DNSA assay offers superior processability compared to the highly sensitive but operationally complex Nelson-Somogyi (NS) method. The DNS reagent is formulated as a single, stable alkaline solution containing Rochelle salt and phenol, which remains viable for months at room temperature. In contrast, the NS method requires the fresh combination of an unstable alkaline copper tartrate solution and a toxic arsenomolybdate color reagent, alongside strict boiling and cooling protocols [1]. Although the NS method can be more sensitive for microgram-level detection, DNSA's single-reagent addition and broad dynamic range make it the preferred choice for scalable, high-throughput microplate formats.

Evidence DimensionReagent Preparation and Stability
Target Compound DataSingle-reagent solution, stable for months at room temperature
Comparator Or BaselineNelson-Somogyi: Two-part reagent system requiring fresh mixing and toxic arsenomolybdate
Quantified DifferenceDNSA eliminates multi-step reagent mixing and reduces toxic waste generation
ConditionsHigh-throughput microplate assays for fermentation and food QA/QC

Enables automated, high-throughput industrial screening by eliminating unstable, multi-component heavy-metal reagents.

Chain-length bias
Head-to-head
Progressive overestimation with increasing malto-oligosaccharide DP; BCA shows no chain-length bias
DNS overestimation requires review when accurate reducing-end stoichiometry is needed
Starch debranching enzyme characterization context

Metal-Ligand Stability and Coordination Chemistry

In the synthesis of transition metal complexes and metal-organic frameworks (MOFs), DNSA serves as a superior bidentate ligand compared to unsubstituted salicylic acid due to the strong electron-withdrawing effects of its two nitro groups. Potentiometric and crystallographic studies reveal that DNSA possesses a significantly lower primary dissociation constant (pKa1 ~2.18) than salicylic acid (pKa1 ~2.84)[REFS-4, REFS-5]. This increased acidity, combined with the additional hydrogen-bonding capabilities of the nitro groups, allows DNSA to form highly stable bivalent transition metal complexes (e.g., Cu(II), Ni(II), Zn(II)) at lower pH ranges and drives the assembly of distinct multi-dimensional crystalline architectures that cannot be accessed using mono-nitrated or unsubstituted analogs.

Evidence DimensionPrimary Dissociation Constant (pKa1) and Complexation
Target Compound DatapKa1 ~2.18, forms extensive secondary hydrogen-bonding networks
Comparator Or BaselineSalicylic Acid: pKa1 ~2.84, lacks nitro-driven secondary interactions
Quantified DifferenceDNSA is significantly more acidic, enabling distinct low-pH metal coordination
ConditionsPotentiometric titration and MOF crystallization in aqueous/ethanolic media

Allows materials scientists to engineer specific thermal and structural properties in metal-organic frameworks that are impossible with standard salicylic acid.

Sensitivity differential
Head-to-head
Copper bicinchoninate ~100× more sensitive than DNS for reducing sugar detection
For low-concentration applications, DNS sensitivity may need review against higher-sensitivity methods
Maltose–maltohexaose and cellodextrin series
Optimized DNS protocol
Reported
1.5 mL reagent, 5 min boiling, 30 min post-dilution equilibration; detection at 540 nm or 550 nm
Supports standardized protocol for reproducible inter-laboratory comparison
Protocol optimization data; reported accuracy and stability profile
Microplate adaptation equivalence
Head-to-head
Microplate DNS method statistically equivalent to traditional cuvette method (P = 0.1181)
Validates DNS for high-throughput workflows without sacrificing legacy data comparability
Polysaccharide hydrolysates; 96-well plate reader at 540–550 nm
Cellulase assay interference
Head-to-head
DNS more influenced by lignocellulosic substrate components and incubation conditions than alkaline copper method
Substrate-dependent interference should be reviewed when selecting DNS for lignocellulosic hydrolysates
Cellulase activity from Trichoderma harzianum E58

Biomass Saccharification and Biofuels

DNSA is the standard reagent for quantifying the release of reducing sugars (like glucose and xylose) during the enzymatic hydrolysis of lignocellulosic biomass, directly informing cellulase and xylanase efficiency [1].

Fermentation Process Control

Used in industrial biotechnology to rapidly monitor the consumption of reducing sugars in bioreactors, enabling real-time adjustments to feed rates and harvest times using high-throughput microplate assays [1].

Food and Beverage Quality Control

Applied in the routine quantification of reducing sugars (e.g., maltose, fructose) in honey, fruit juices, and wines, providing a robust, single-reagent alternative to complex chromatographic methods [1].

Energetic Coordination Compound Synthesis

Procured as a specialized bidentate ligand to synthesize transition metal complexes and metal-organic frameworks where the dual nitro groups contribute to unique thermal stability and energetic properties [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Routine total reducing sugar screening
Standardized DNS protocol framework
Comparability within DNS method; sensitivity review for low-concentration samples
Teaching laboratory carbohydrate analysis
Reagent stability, straightforward visual color development
Pedagogical clarity over high-precision stoichiometry
High-throughput microplate reducing sugar quantification
Microplate format compatibility, statistical equivalence to traditional method
Throughput scalability and sample volume reduction
Industrial polymerization inhibitor for aromatic compounds
Polymerization inhibition context
Concentration-range validation for process conditions

Physical Description

Light yellow solid; [Sigma-Aldrich MSDS]

XLogP3

1.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

228.00185047 Da

Monoisotopic Mass

228.00185047 Da

Heavy Atom Count

16

LogP

1.71 (LogP)

Appearance

Solid powder

Melting Point

170.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2ACT5NW8HU

Related CAS

46506-88-1 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 91 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 53 of 91 companies with hazard statement code(s):;
H302 (90.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000002 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

609-99-4
46506-88-1

Wikipedia

3,5-Dinitrosalicylic_acid

General Manufacturing Information

Benzoic acid, 2-hydroxy-3,5-dinitro-: ACTIVE
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